Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate
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Description
“Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate” is a complex organic compound. It is part of the indole family, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of such compounds often involves complex multi-step processes. For instance, a novel protocol for the synthesis of quaternary carbon azepino[4,5-b]indole via ring expansion of ammonium ylide has been reported . This involves the reaction of tetrahydro-β-carbolines with a diazo compound . Another approach involves the Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. For instance, the synthesis of Azepino[4,5-b]indole via Ring Expansion of Tetrahydro-β-carbolines Ammonium Ylide has been reported . The geometry of the molecule in terms of bond lengths and angles are in good agreement within experimental errors, with those observed in other benzimidazole derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds can be quite complex. For instance, the synthesis of Azepino[4,5-b]indole via Ring Expansion of Tetrahydro-β-carbolines Ammonium Ylide involves a reaction of tetrahydro-β-carbolines with a diazo compound .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For instance, one related compound forms colorless crystals with a melting point of 197-198°C . Another related compound has an IR spectrum, ν, cm −1: 1685 (C=О) and a 1 Н NMR spectrum, δ, ppm (J, Hz): 2.15 (2Н, t, J = 10.2, 4-CH 2); 2.42 (3Н, s, ArСН 3); 3.33 (3Н, s, NСН 3); 4.15 (1Н, d, J = 10.2) and 4.32 (1Н, d, J = 10.2, 3-CH 2); 4.61 (1H, d, J = 10.7) and 5.03 (1H, d, J = 10.7, 1-CH 2); 5.22 (1Н, d, J = 9.8) and 5.41 (1Н, d, J = 9.8, NСН 2 СО); 7.21-8.00 (8Н, m, H Аr) .Safety and Hazards
properties
IUPAC Name |
benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(24-14-15-6-2-1-3-7-15)22-12-10-17-16-8-4-5-9-18(16)21-19(17)11-13-22/h1-9,21H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVVOQNKBQVEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91756070 |
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